molecular formula C10H10N2O4 B430121 1,4-Dimethoxyquinoxaline-2,3-dione CAS No. 371203-79-1

1,4-Dimethoxyquinoxaline-2,3-dione

Cat. No.: B430121
CAS No.: 371203-79-1
M. Wt: 222.2g/mol
InChI Key: JEIXTKWDRSBDOK-UHFFFAOYSA-N
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Description

1,4-Dimethoxyquinoxaline-2,3-dione is an organic compound with the molecular formula C10H10N2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxyquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding at room temperature, which provides high atom economy and is considered a green chemistry approach .

Industrial Production Methods

Industrial production methods for this compound typically involve the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:

C2O2(OMe)2+C6H4(NH2)2C6H4(NH)2(CO)2+2MeOHC_2O_2(OMe)_2 + C_6H_4(NH_2)_2 \rightarrow C_6H_4(NH)_2(CO)_2 + 2 MeOH C2​O2​(OMe)2​+C6​H4​(NH2​)2​→C6​H4​(NH)2​(CO)2​+2MeOH

This method is efficient and produces the compound predominantly in its diamide form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxyquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various synthetic applications .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dimethoxyquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxyquinoxaline-2,3-dione is unique due to its methoxy substituents, which enhance its solubility and reactivity. These properties make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

371203-79-1

Molecular Formula

C10H10N2O4

Molecular Weight

222.2g/mol

IUPAC Name

1,4-dimethoxyquinoxaline-2,3-dione

InChI

InChI=1S/C10H10N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h3-6H,1-2H3

InChI Key

JEIXTKWDRSBDOK-UHFFFAOYSA-N

SMILES

CON1C2=CC=CC=C2N(C(=O)C1=O)OC

Canonical SMILES

CON1C2=CC=CC=C2N(C(=O)C1=O)OC

Origin of Product

United States

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